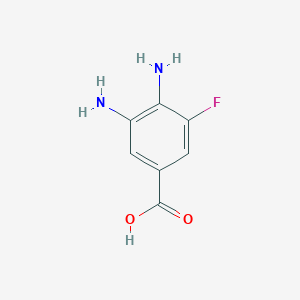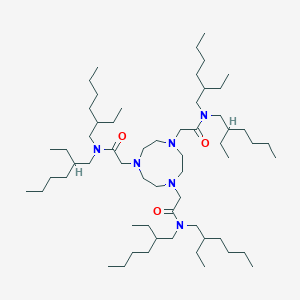
2,2',2''-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) is a complex organic compound known for its unique structure and versatile applications. This compound features a triazonane core with three acetamide groups, each substituted with N,N-bis(2-ethylhexyl) groups. Its intricate molecular architecture makes it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) typically involves multiple steps. The starting material is often 1,4,7-triazonane, which undergoes acylation with N,N-bis(2-ethylhexyl)acetamide. The reaction conditions usually require a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
科学的研究の応用
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
作用機序
The mechanism of action of 2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) involves its ability to form stable complexes with metal ions. The triazonane core provides multiple coordination sites, allowing for strong binding with metal ions. This property is particularly useful in applications such as catalysis and drug delivery, where the compound can facilitate the transport and release of metal ions in a controlled manner.
類似化合物との比較
Similar Compounds
1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA): Known for its use in radiopharmaceuticals.
1,4,7-Triazacyclononane (TACN): A simpler analog used in coordination chemistry.
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)triacetic acid: Similar structure but different functional groups.
Uniqueness
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) stands out due to its bulky N,N-bis(2-ethylhexyl) substituents, which enhance its solubility and stability in organic solvents. This makes it particularly suitable for applications requiring high solubility and stability, such as in the formulation of advanced materials and drug delivery systems.
特性
分子式 |
C60H120N6O3 |
|---|---|
分子量 |
973.6 g/mol |
IUPAC名 |
2-[4,7-bis[2-[bis(2-ethylhexyl)amino]-2-oxoethyl]-1,4,7-triazonan-1-yl]-N,N-bis(2-ethylhexyl)acetamide |
InChI |
InChI=1S/C60H120N6O3/c1-13-25-31-52(19-7)43-64(44-53(20-8)32-26-14-2)58(67)49-61-37-39-62(50-59(68)65(45-54(21-9)33-27-15-3)46-55(22-10)34-28-16-4)41-42-63(40-38-61)51-60(69)66(47-56(23-11)35-29-17-5)48-57(24-12)36-30-18-6/h52-57H,13-51H2,1-12H3 |
InChIキー |
FULRFUMJGSYDPS-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CN1CCN(CCN(CC1)CC(=O)N(CC(CC)CCCC)CC(CC)CCCC)CC(=O)N(CC(CC)CCCC)CC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-({1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}oxy)acetate](/img/structure/B14779916.png)
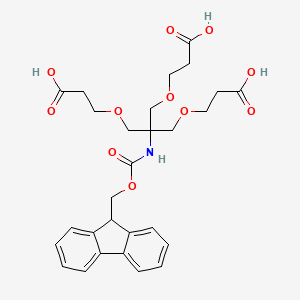

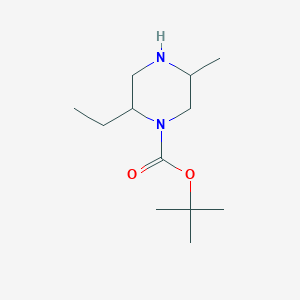
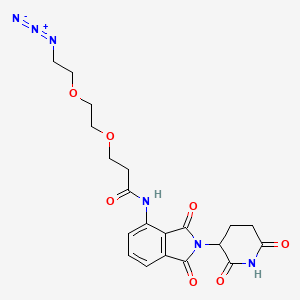
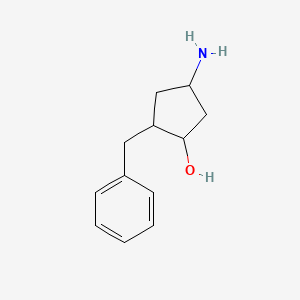

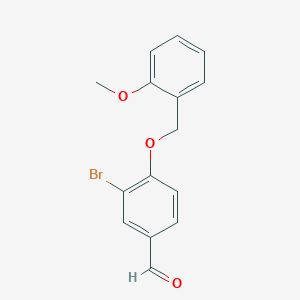
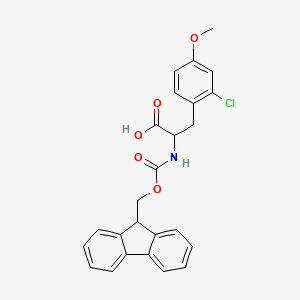
![(3-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B14779987.png)

